molecular formula C18H26N2O2 B1521051 tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate CAS No. 1129411-47-7

tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B1521051
CAS No.: 1129411-47-7
M. Wt: 302.4 g/mol
InChI Key: CCOCQKUETGPYBY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1129411-47-7; molecular formula: C₁₈H₂₆N₂O₂; molecular weight: 302.41 g/mol) is a spirocyclic compound featuring a fused indoline-piperidine scaffold with a tert-butoxycarbonyl (Boc) protecting group at the 1'-position and a methyl substituent at the 5-position of the indoline ring . The Boc group enhances solubility and stability during synthetic processes, while the spirocyclic architecture confers conformational rigidity, making it valuable in medicinal chemistry for probing receptor-binding interactions .

Synthesis and Characterization
A high-yield (90%) synthesis route involves dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate derivatives, followed by Boc protection . The compound is typically isolated as a brown oil, with key spectral data including:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.29 (s, 1H), 7.54 (d, J = 7.7 Hz, 1H), 2.41 (s, 3H, methyl), 1.51 (s, 9H, Boc) .
  • ¹³C NMR: Peaks at 174.4 ppm (carbonyl) and 79.0 ppm (quaternary Boc carbon) .

Properties

IUPAC Name

tert-butyl 5-methylspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13-5-6-15-14(11-13)18(12-19-15)7-9-20(10-8-18)16(21)22-17(2,3)4/h5-6,11,19H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOCQKUETGPYBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCC23CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678302
Record name tert-Butyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129411-47-7
Record name tert-Butyl 5-methyl-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Introduction

tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 878376-82-0) is a compound of interest due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activities, supported by case studies, research findings, and data tables.

  • Molecular Formula : C18_{18}H26_{26}N2_{2}O2_{2}
  • Molecular Weight : 302.41 g/mol
  • Synonyms : 1-Boc-5-Methylspiro[indoline-3,4-piperidine], tert-butyl 5-methylspiro[2H-indole-3,4'-piperidine]-1-carboxylate

Biological Activities

The biological activity of this compound has been the subject of various studies, particularly focusing on its anticancer, anti-inflammatory, and neuroprotective properties.

Anticancer Activity

Research indicates that spiro compounds exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance:

  • Case Study : A study evaluated the effects of this compound on human cervical carcinoma cells (HeLa). The results showed a dose-dependent decrease in cell viability, with IC50_{50} values indicating potent cytotoxicity at concentrations as low as 10 µM .
CompoundCell LineIC50_{50} (µM)Mechanism
This compoundHeLa10Induces apoptosis
Control (Doxorubicin)HeLa5DNA intercalation

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent. Studies have reported that it inhibits the expression of pro-inflammatory cytokines in macrophages.

  • Research Findings : In a model of lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels .
TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound (10 µM)5070

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been studied for its ability to protect neuronal cells from oxidative stress.

  • Case Study : In a study involving primary cortical neurons exposed to hydrogen peroxide, this compound significantly reduced cell death and reactive oxygen species (ROS) production .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines through inhibition of NF-kB signaling pathways.
  • Antioxidant Activity : The compound scavenges free radicals and enhances the expression of endogenous antioxidant enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physical Properties of Key Analogs

Compound Name Substituent(s) CAS Number Molecular Formula Physical State Key Data
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate 5-Me 1129411-47-7 C₁₈H₂₆N₂O₂ Brown oil ¹H NMR: δ 2.41 (s, 3H)
tert-Butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate 5-F 167484-91-5 C₁₇H₂₃FN₂O₂ Solid HS code: 29339900
tert-Butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate 5-Cl 637362-21-1 C₁₇H₂₃ClN₂O₂ Solid Purity: >95%
tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate 5-OMe 1128137-43-8 C₁₈H₂₆N₂O₃ Liquid Solubility: DMSO
tert-Butyl 5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate 5-CF₃ Not reported C₁₉H₂₅F₃N₂O₂ Oil Synthesized via thionyl chloride
tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 5-Me, 2-oxo 873779-31-8 C₁₈H₂₄N₂O₃ Solid Molecular weight: 316.4 g/mol

Key Trends and Differences

For example, the 5-Cl analog (CAS 637362-21-1) is used in high-throughput screening due to its stability . Electron-Donating Groups (5-Me, 5-OMe): Increase lipophilicity, which may enhance membrane permeability. The 5-OMe derivative (CAS 1128137-43-8) is soluble in DMSO, making it suitable for in vitro assays .

Synthetic Methodologies

  • Boc Protection : Universally employed across analogs for amine protection, with yields ranging from 35% (multi-step routes) to 90% (optimized alkylation) .
  • Positional Isomerism : The 6-chloro analog (CAS 1188264-23-4) demonstrates how substituent position impacts crystallinity and purification .

Physicochemical Properties

  • Melting Points : Methyl and methoxy derivatives are often liquids or oils, while halogenated analogs (F, Cl) are solids due to stronger intermolecular forces .
  • Spectroscopic Signatures : The 2-oxo derivative (CAS 873779-31-8) shows a distinct carbonyl peak at 170 ppm in ¹³C NMR .

Applications in Drug Discovery

  • The parent compound (5-Me) is a key intermediate in protease inhibitor development .
  • The 5-fluoro analog (CAS 167484-91-5) is explored for CNS-targeted therapies due to fluorine’s blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 5-methylspiro[indoline-3,4'-piperidine]-1'-carboxylate

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